3-Methylcyclopentyl 3,5-dinitrobenzoate
Description
3-Methylcyclopentyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, where the hydroxyl group of the acid is replaced by a 3-methylcyclopentyloxy moiety. The compound features a cyclopentane ring substituted with a methyl group at the 3-position, esterified to the electron-deficient 3,5-dinitrobenzoyl group.
Properties
Molecular Formula |
C13H14N2O6 |
|---|---|
Molecular Weight |
294.26g/mol |
IUPAC Name |
(3-methylcyclopentyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H14N2O6/c1-8-2-3-12(4-8)21-13(16)9-5-10(14(17)18)7-11(6-9)15(19)20/h5-8,12H,2-4H2,1H3 |
InChI Key |
VZUZEFBURGDXGX-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1CCC(C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3,5-dinitrobenzoate functional group is critical for applications in chromatography, materials science, and adsorption. Below, we compare 3-methylcyclopentyl 3,5-dinitrobenzoate with key analogs, focusing on physical properties, reactivity, and functional roles.
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Polarity and Solubility: The 3,5-dinitrobenzoyl group enhances polarity, as seen in ethyl 3,5-dinitrobenzoate’s high melting point (94–95°C) . Neopentyl derivatives exhibit improved solubility in nonpolar media due to bulky alkyl chains .
- Thermal Stability : Methyl and ethyl derivatives are stable under reflux conditions, critical for synthetic applications .
Chromatographic Resolution
The 3,5-dinitrobenzoate group is essential for chiral separations. Derivatives with this moiety exhibit superior retention and selectivity in liquid chromatography compared to nitrobenzenesulfonate or benzoate analogs. For example:
Structural and Electronic Effects
- Electron-Withdrawing Groups : The nitro groups in 3,5-dinitrobenzoates increase electrophilicity, enhancing reactivity in esterification and nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., 3-methylcyclopentyl) may reduce reaction rates in sterically hindered environments but improve thermal stability and crystallinity.
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